Tylophorinidine

Descripción general

Descripción

La tiloforinidina es un alcaloide fenantroindolizidínico derivado de la planta Tylophora indica, que pertenece a la familia Asclepiadaceae . Este compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades inmunosupresoras, antitumorales, antibacterianas, antifúngicas y antiamebianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tiloforinidina se puede sintetizar a través de varios métodos, incluida la aislamiento de las partes aéreas (hojas y tallos) de Tylophora indica . El proceso de aislamiento involucra técnicas cromatográficas y espectroscópicas . Además, se han utilizado métodos de producción biotecnológica, como la inducción de raíces peludas mediada por Agrobacterium rhizogenes y su crecimiento en cultivo de suspensión líquida, para maximizar la producción de biomasa y tiloforinidina .

Métodos de producción industrial

La producción industrial de tiloforinidina sigue siendo una tarea desafiante debido a la complejidad de su síntesis y la necesidad de protocolos de extracción eficientes . La técnica de maceración se ha identificado como un método viable y eficiente para extraer tiloforinidina .

Análisis De Reacciones Químicas

Tipos de reacciones

La tiloforinidina sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Estas reacciones son cruciales para modificar el compuesto y mejorar sus actividades biológicas o crear derivados con propiedades mejoradas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran tiloforinidina incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones específicas para estas reacciones dependen del resultado deseado, como la temperatura, la presión y la elección del solvente.

Principales productos formados

Los principales productos formados a partir de las reacciones de tiloforinidina incluyen sus formas oxidadas y reducidas, así como varios derivados sustituidos . Estos productos a menudo se estudian por sus actividades biológicas mejoradas y sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para sintetizar otros compuestos biológicamente activos.

Biología: Se estudia por sus efectos sobre los procesos celulares y su potencial como herramienta para comprender los mecanismos biológicos.

Medicina: Investigado por sus propiedades antitumorales, antibacterianas, antifúngicas y antiamebianas.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

La tiloforinidina ejerce sus efectos a través de varios objetivos y vías moleculares . Se ha demostrado que disminuye rápidamente la ciclina D1, reduce la biosíntesis de proteínas y previene la proliferación de células musculares lisas vasculares in vitro . Estas acciones contribuyen a sus efectos antiproliferativos en las células cancerosas y su potencial como agente anticancerígeno .

Comparación Con Compuestos Similares

La tiloforinidina está estrechamente relacionada con otros alcaloides fenantroindolizidínicos, como la tiloforina y la tiloforinina . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus propiedades químicas específicas y mecanismos de acción . La tiloforinidina es única debido a sus objetivos y vías moleculares específicos, que contribuyen a sus distintos efectos biológicos .

Lista de compuestos similares

- Tiloforina

- Tiloforinina

- O-metil tiloforinidina

- Septicina

Actividad Biológica

Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.

Overview of this compound

This compound is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity : this compound exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC value of 40 µM .

- Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methylthis compound (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .

- Apoptotic Induction : Research indicates that this compound can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .

Antiviral Activity

This compound has shown promising antiviral properties against several viral strains.

| Viral Strain | EC | Selective Index (SI) |

|---|---|---|

| SARS-CoV (human coronavirus) | 18 nM | 88 |

| FIPV (Feline coronavirus) | 62 nM | >100 |

| HCoV-OC43 (human coronavirus) | 68-78 nM | 46 to >100 |

The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .

Antimicrobial Activity

This compound also exhibits significant antibacterial and antifungal properties.

- Antibacterial Activity : Studies have demonstrated that this compound possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .

- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propiedades

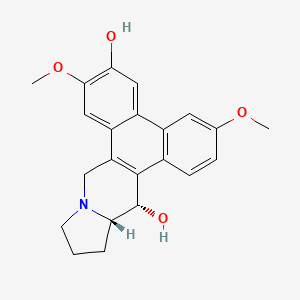

IUPAC Name |

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186239 | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-69-6 | |

| Record name | Tylophorinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.